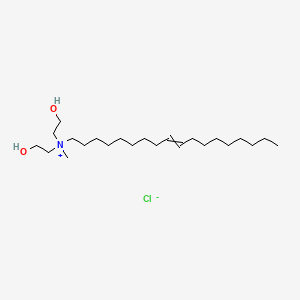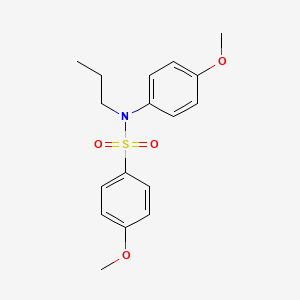![molecular formula C12H18O2 B14353019 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol CAS No. 95925-08-9](/img/structure/B14353019.png)
1-[4-(Propan-2-yl)phenyl]propane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Propan-2-yl)phenyl]propane-2-peroxol, also known as diisopropylbenzene hydroperoxide, is an organic peroxide compound. It is characterized by the presence of a hydroperoxide functional group attached to a benzene ring substituted with isopropyl groups. This compound is of significant interest due to its applications in various fields, including organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol can be synthesized through the hydroperoxidation of diisopropylbenzene. The reaction typically involves the oxidation of diisopropylbenzene using oxygen or air in the presence of a catalyst, such as cobalt or manganese salts. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroperoxide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the hydroperoxide. The product is then purified through distillation and crystallization techniques to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to yield diisopropylbenzene.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions
Major Products Formed:
Oxidation: Formation of diisopropylbenzene alcohol or ketone derivatives.
Reduction: Regeneration of diisopropylbenzene.
Substitution: Formation of various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
1-[4-(Propan-2-yl)phenyl]propane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in oxidative stress studies and as a model compound for studying hydroperoxide metabolism.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the hydroperoxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Phenylacetone: An organic compound with a similar benzene ring structure but different functional groups.
2-Phenyl-2-propanol: A derivative of cumene with an alcohol functional group.
Methiopropamine: A compound structurally related to methamphetamine with a thiophene group.
Uniqueness: 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol is unique due to its hydroperoxide functional group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to generate free radicals makes it valuable in polymerization and oxidation reactions, setting it apart from other benzene derivatives .
Eigenschaften
CAS-Nummer |
95925-08-9 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-(2-hydroperoxypropyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)14-13/h4-7,9-10,13H,8H2,1-3H3 |
InChI-Schlüssel |
DYLLDLVREXMKSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CC(C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
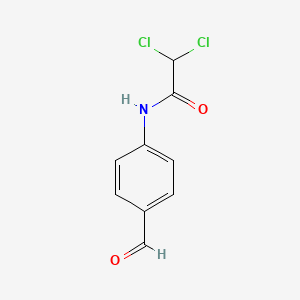
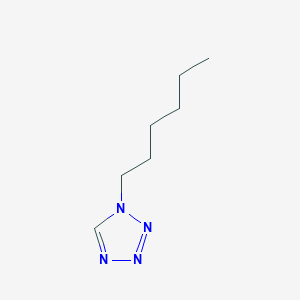
![2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14352959.png)
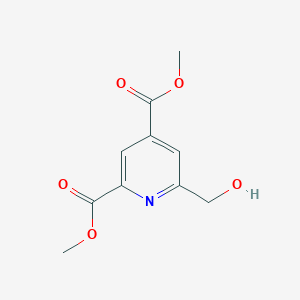
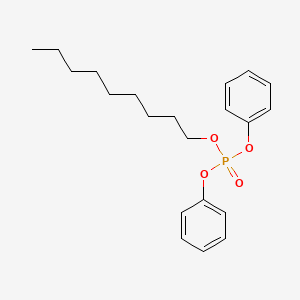
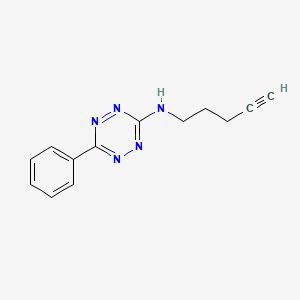
![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)
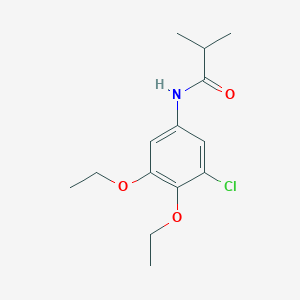
![N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14352991.png)

